An In-depth Technical Guide to the Core Properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Core Properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is found in numerous alkaloids and biologically active molecules, the 7-nitro derivative serves as a crucial synthetic intermediate. The presence of the nitro group at the 7-position activates the molecule for further chemical modifications, making it a versatile building block for the synthesis of a wide array of complex, bioactive compounds, particularly those targeting neurological disorders.[1] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and its strategic role in the drug discovery and development pipeline.
Core Physicochemical Properties
The basic properties of 7-Nitro-1,2,3,4-tetrahydroisoquinoline and its commonly used hydrochloride salt are summarized below. Quantitative data has been compiled from various chemical suppliers and databases.
| Property | 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Free Base) | 7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl (Hydrochloride Salt) |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂·HCl |
| Molecular Weight | 178.19 g/mol | 214.65 g/mol |
| CAS Number | 42923-79-5 | 99365-69-2 |
| Appearance | Data not consistently available (reported as solid) | Data not consistently available (likely a crystalline solid) |
| Boiling Point | 319.6°C at 760 mmHg (Predicted)[2] | Not applicable |
| Density | 1.236 g/cm³ (Predicted)[2] | Data not available |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform | Soluble in various solvents[1] |
| Storage Conditions | Store at 0-8°C | Store at 0-8°C |
Synthesis and Characterization
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is classically achieved through well-established methods such as the Pictet-Spengler and Bischler-Napieralski reactions. The 7-nitro derivative is typically prepared by the regioselective nitration of a protected 1,2,3,4-tetrahydroisoquinoline.
Experimental Protocols
General Synthesis via Nitration of 1,2,3,4-Tetrahydroisoquinoline:
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Protection of the Amine: 1,2,3,4-Tetrahydroisoquinoline is reacted with a suitable protecting group, such as acetyl chloride or trifluoroacetic anhydride, to form the corresponding N-acyl derivative. This deactivates the nitrogen, preventing it from reacting with the nitrating agents and directing the electrophilic substitution to the aromatic ring.
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Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration. A common nitrating agent is a mixture of nitric acid and sulfuric acid, maintained at a low temperature (e.g., -10°C to 0°C) to control the reaction rate and improve selectivity. The electron-donating character of the alkyl portion of the fused ring directs nitration to the 7-position.
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Work-up and Deprotection: After the reaction is complete, the mixture is carefully quenched with a base (e.g., sodium carbonate) and extracted with an organic solvent. The protecting group is then removed, typically by acidic or basic hydrolysis, to yield the final 7-Nitro-1,2,3,4-tetrahydroisoquinoline product.
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Salt Formation (Optional): The free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the more stable and often more soluble hydrochloride salt.
Characterization:
The structural confirmation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline relies on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons, with the nitro group causing a downfield shift for adjacent protons. Signals for the three methylene groups (-CH₂-) in the heterocyclic ring would also be present.
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¹³C NMR: Would display distinct signals for the nine carbon atoms, with the carbon attached to the nitro group being significantly deshielded.
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Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the N-H bond in the amine (around 3300-3500 cm⁻¹), C-H bonds, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak would correspond to the calculated molecular weight of the compound (m/z 178.19 for the free base).
While specific spectral data is not publicly available, chemical suppliers often possess this data for their products.[3]
Synthetic Utility and Logical Relationships
7-Nitro-1,2,3,4-tetrahydroisoquinoline is not typically used as a final drug product but rather as a strategic intermediate in the synthesis of more complex molecules. Its value lies in the chemical reactivity imparted by the nitro group.
Role in Drug Development:
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Introduction of a Key Functional Group: The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂).
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Amine as a Handle for Further Chemistry: The resulting 7-amino-1,2,3,4-tetrahydroisoquinoline is a powerful intermediate. The amino group can be further modified through a wide range of chemical reactions, such as:
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Alkylation
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Acylation
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Sulfonylation
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Diazotization followed by substitution (Sandmeyer reaction)
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Building Block for Bioactive Scaffolds: These modifications allow for the attachment of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates for properties like potency, selectivity, and pharmacokinetic profiles. This approach is particularly prevalent in the development of novel therapeutics for neurological disorders.[1]
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.
Caption: Generalized workflow for the synthesis of 7-Nitro-THIQ.
Caption: The Pictet-Spengler reaction for THIQ synthesis.[4]
Caption: The Bischler-Napieralski reaction for THIQ synthesis.[5]
Caption: Role of 7-Nitro-THIQ in the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 3. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR spectrum [chemicalbook.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
